

An In-depth Technical Guide to 3-Chloro-5-methylphenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloro-5-methylphenol

Cat. No.: B1582155

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Chloro-5-methylphenol**, a significant chemical compound utilized in various industrial and pharmaceutical applications. This document details its chemical identity, physicochemical properties, experimental protocols for its synthesis and analysis, and its biological mechanism of action, tailored for a scientific audience.

Chemical Identity and Synonyms

3-Chloro-5-methylphenol is a chlorinated phenolic compound. Its primary identifier is its CAS (Chemical Abstracts Service) number, which provides a unique designation for this specific chemical substance.

Identifier Type	Value
CAS Number	58291-77-3 [1] [2]
IUPAC Name	3-chloro-5-methylphenol [1] [2]
Molecular Formula	C ₇ H ₇ ClO [1] [2]
Synonyms	5-Chloro-m-cresol, 3-chloro-5-hydroxytoluene, Phenol, 3-chloro-5-methyl- [2] [3]

Physicochemical Properties

The physical and chemical properties of **3-Chloro-5-methylphenol** are critical for its handling, formulation, and application. At room temperature, it exists as a solid, typically as white to off-white crystals.[\[4\]](#) Key quantitative data are summarized below.

Property	Value	Source
Molecular Weight	142.58 g/mol	[1] [2]
Melting Point	64 °C	[4]
Boiling Point	237.5 °C	[4]
Density	1.26 g/cm ³	[4]
XLogP3	2.6	[1] [2]
Topological Polar Surface Area	20.2 Å ²	[1] [2]
Solubility	Generally soluble in organic solvents like alcohol and ether; limited solubility in water. [4]	PubChem

Applications

3-Chloro-5-methylphenol, often abbreviated as CMP, is valued for its versatile chemical properties and is used in several fields:

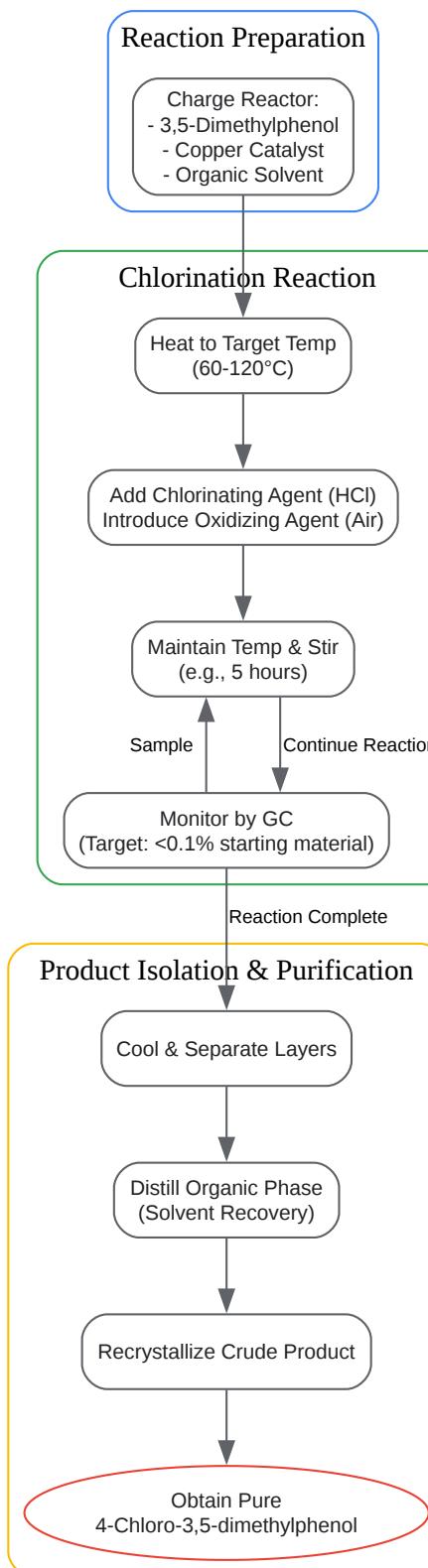
- **Antiseptic Agent:** Due to its ability to inhibit bacterial growth, it is a common component in antiseptic formulations.[\[4\]](#)
- **Pesticide Formulation:** It possesses fungicidal properties, making it a useful ingredient in certain pesticides.[\[4\]](#)
- **Organic Synthesis:** It serves as a crucial building block and intermediate in the synthesis of a variety of other industrial chemicals and pharmaceutical compounds.[\[4\]](#)

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections provide protocols for the synthesis and analysis of chloromethylphenols.

The following protocol is based on a general method for the chlorination of methylphenols, exemplified by the synthesis of 4-chloro-3,5-dimethylphenol, which involves the catalyzed reaction of a phenol with a chlorinating agent.[\[1\]](#)

Objective: To synthesize a chlorinated methylphenol via catalytic chlorination.


Materials:

- 3,5-dimethylphenol (starting material)
- Copper (II) salt (e.g., Copper Sulfate Pentahydrate) as a catalyst
- Chlorinating agent (e.g., Concentrated Hydrochloric Acid or HCl gas)
- Oxidizing agent (e.g., Air or Oxygen)
- Organic Solvent (e.g., Chloroform or Chlorobenzene)
- Reaction vessel (e.g., Three-neck flask with reflux condenser or high-pressure reactor)
- Stirring and heating apparatus
- Gas chromatography (GC) equipment for reaction monitoring
- Apparatus for distillation and recrystallization

Procedure:

- **Reaction Setup:** Charge a suitable reaction vessel with 3,5-dimethylphenol, the copper (II) salt catalyst, and the organic solvent. For example, use 1 mole of the phenol, 0.01-0.1 moles of the catalyst, and 500 mL of solvent.[\[1\]](#)
- **Heating and Initiation:** Begin stirring the mixture and heat it to the target reaction temperature (e.g., 60°C for chloroform or 120°C for chlorobenzene).[\[1\]](#)

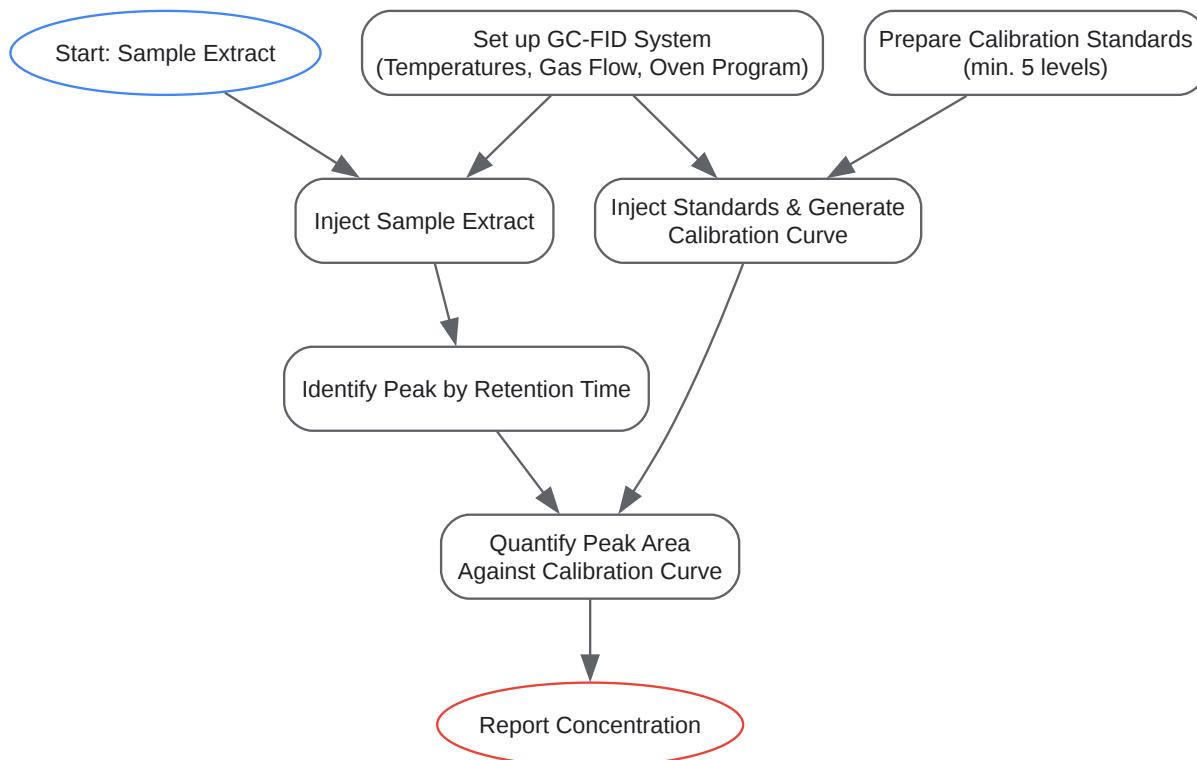
- **Introduction of Reagents:** Once the temperature is stable, introduce the chlorinating agent (e.g., 1.0 mole of HCl from concentrated hydrochloric acid) and begin bubbling the oxidizing agent (air) through the mixture.[1]
- **Reaction Monitoring:** Maintain the temperature and stirring for a set duration (e.g., 5 hours). Monitor the reaction progress by taking samples periodically and analyzing the residual amount of the starting material by gas chromatography. The reaction is considered complete when the starting material is less than 0.1%.[1]
- **Work-up and Purification:** After completion, stop the reaction and allow the mixture to cool and separate into layers. The organic phase is then subjected to reduced pressure distillation to recover the solvent. The crude product is then purified by recrystallization from the same solvent to yield the final white crystalline product.[1]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of a chlorinated methylphenol.

The following protocol for the analysis of phenols is adapted from EPA Method 8041A, which is suitable for quantifying compounds like **3-Chloro-5-methylphenol** in various matrices.[5]

Objective: To quantify the concentration of **3-Chloro-5-methylphenol** in a sample extract using GC with a Flame Ionization Detector (FID).


Materials and Equipment:

- Gas Chromatograph with FID
- Fused-silica open-tubular capillary column (e.g., DB-5 or equivalent)
- Sample extract in a compatible solvent (e.g., methylene chloride)
- Certified reference standard of **3-Chloro-5-methylphenol**
- Helium (carrier gas)
- Hydrogen and Air (for FID)
- Syringes and vials for GC autosampler

Procedure:

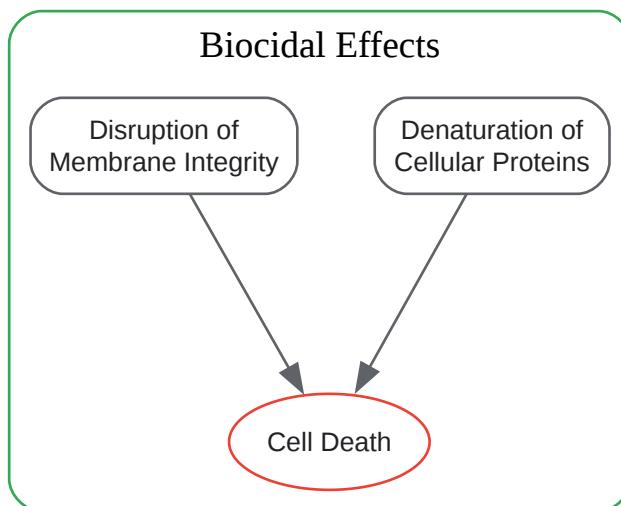
- **Sample Preparation:** Extract the sample using an appropriate method (e.g., EPA Method 3510 for water or 3550 for solids). The final extract should be in a solvent compatible with GC analysis.[3]
- **Instrument Setup:**
 - **Column:** Install a suitable capillary column.
 - **Temperatures:** Set the injector temperature to 250°C and the detector temperature to 300°C.
 - **Oven Program:** A typical temperature program for phenols starts at 90°C, ramps to 105°C at 1°C/min, and then ramps to 162°C at 3°C/min.

- Carrier Gas: Set the helium flow rate (e.g., 1.9 bar).
- Calibration:
 - Prepare a series of at least five calibration standards from a stock solution of the **3-Chloro-5-methylphenol** reference standard. The concentration range should bracket the expected sample concentrations.
 - Inject each standard into the GC and record the peak area response.
 - Generate a calibration curve by plotting peak area versus concentration and calculate the response factor.
- Sample Analysis:
 - Inject a known volume (e.g., 1-5 μ L) of the sample extract into the GC system.
 - Identify the **3-Chloro-5-methylphenol** peak in the resulting chromatogram by comparing its retention time to that of a known standard.
 - Quantify the concentration in the extract by comparing the peak area to the calibration curve.
- Quality Control: Analyze blanks, duplicates, and spiked samples to ensure the accuracy and precision of the results.

[Click to download full resolution via product page](#)

Caption: Workflow for GC-FID analysis of **3-Chloro-5-methylphenol**.

Biological Mechanism of Action


As an antiseptic and biocide, **3-Chloro-5-methylphenol** shares its mechanism of action with other phenolic compounds. Its primary mode of antimicrobial activity is not through a specific signaling pathway but via direct, disruptive physicochemical effects on microbial cells. A related compound, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), has demonstrated potent activity against MRSA by inhibiting biofilm formation and exhibiting bactericidal effects on mature biofilms.^[6]

The general mechanism involves:

- Adsorption and Penetration: The lipophilic nature of the phenol allows it to partition into the lipid-rich cell membrane of bacteria and fungi.

- Membrane Disruption: At lower concentrations, phenols disrupt enzyme systems within the cell membrane, leading to the leakage of essential intracellular constituents like ions and metabolites.
- Protein Denaturation: At higher concentrations, phenols cause extensive damage by denaturing essential cellular proteins, including enzymes, and coagulating the cytoplasm, which ultimately leads to cell death.

This broad, non-specific mechanism makes the development of microbial resistance more difficult compared to antibiotics that target specific enzymes or pathways.

[Click to download full resolution via product page](#)

Caption: General mechanism of action for phenolic biocides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol - Google Patents [patents.google.com]
- 2. 3-Chloro-5-methylphenol | C7H7ClO | CID 14854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. settek.com [settek.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. epa.gov [epa.gov]
- 6. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Chloro-5-methylphenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582155#3-chloro-5-methylphenol-cas-number-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

